Enhanced Lipophilicity and Aromatic Planarity of the 4,5-Dihydro-Naphtho[1,2-d]thiazole Core Versus Simple Thiazole and Benzothiazole Analogs
The target compound's 4,5-dihydro-naphtho[1,2-d]thiazole core provides an extended, planar aromatic surface that is absent in the simple thiazole analog 4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide (CAS 849483-34-7) and is partially contracted in the benzothiazole analog 4-methanesulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 896337-23-8). This structural feature is reflected in computed physicochemical properties: the target compound has an XLogP3-AA of 3.4 and a TPSA of 113 Ų [1]. In contrast, the simple thiazole analog (CAS 849483-34-7, C₁₁H₁₀N₂O₃S₂, MW 282.3) has a lower XLogP (~0.97 estimated) and similar TPSA, while the benzothiazole analog (CAS 896337-23-8) has intermediate lipophilicity [2]. The 4,5-dihydro saturation in the target compound's naphthalene ring introduces conformational flexibility at the ethylene bridge while retaining the naphthalene π-system for potential π-stacking interactions with flat kinase hinge regions or DNA intercalation sites—a property not achievable with simple thiazole or benzothiazole scaffolds .
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) and TPSA (polar surface area) as determinants of membrane permeability and oral bioavailability potential |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4; TPSA = 113 Ų; MW = 384.5 g/mol; Rotatable bonds = 3 |
| Comparator Or Baseline | CAS 849483-34-7 (simple thiazole): XLogP ~0.97, TPSA ~113 Ų, MW 282.3; CAS 896337-23-8 (benzothiazole): XLogP ~2.8, TPSA ~113 Ų, MW ~360 |
| Quantified Difference | ΔXLogP ≈ +2.4 vs. simple thiazole; ΔXLogP ≈ +0.6 vs. benzothiazole; MW increase of ~102 Da and ~24 Da respectively |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm, Cactvs TPSA); compound series comparison under standard in silico drug-likeness filters |
Why This Matters
The elevated lipophilicity and extended aromatic surface of the target compound predict enhanced passive membrane permeability and potential for additional π-stacking or hydrophobic interactions with biological targets compared to simpler thiazole or benzothiazole analogs, directly influencing hit prioritization in cell-based phenotypic screens.
- [1] PubChem. (2025). Compound Summary for CID 7267170. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 849483-34-7 (4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide). National Center for Biotechnology Information. View Source
